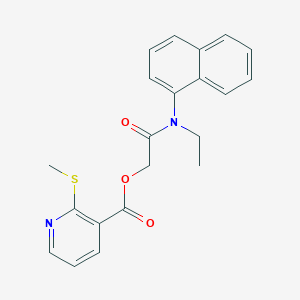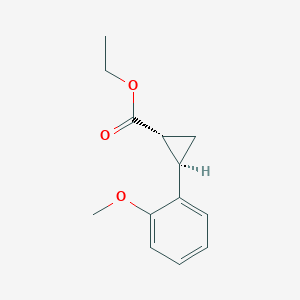
trans-Ethyl 2-(2-methoxyphenyl)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Ethyl 2-(2-methoxyphenyl)cyclopropanecarboxylate: is an organic compound with the molecular formula C13H16O3 It is a cyclopropane derivative, characterized by the presence of a methoxyphenyl group and an ethyl ester group attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 2-(2-methoxyphenyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with 2-methoxyphenyl-substituted alkenes in the presence of a transition metal catalyst, such as rhodium or copper complexes. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: trans-Ethyl 2-(2-methoxyphenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 2-Hydroxyphenyl derivatives
Reduction: 2-(2-Methoxyphenyl)cyclopropanemethanol
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-Ethyl 2-(2-methoxyphenyl)cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane derivatives. It may also serve as a model compound for investigating the metabolism of similar structures in living organisms.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of trans-Ethyl 2-(2-methoxyphenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and resulting in various biological effects. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
- trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
- trans-Ethyl 2-(3-methoxyphenyl)cyclopropanecarboxylate
- trans-Ethyl 2-(2-hydroxyphenyl)cyclopropanecarboxylate
Comparison: Compared to its analogs, trans-Ethyl 2-(2-methoxyphenyl)cyclopropanecarboxylate exhibits unique reactivity due to the position of the methoxy group on the phenyl ring. This positional difference can influence the compound’s chemical behavior, such as its susceptibility to nucleophilic substitution and its interaction with biological targets. The presence of the methoxy group in the ortho position may also enhance the compound’s stability and solubility in organic solvents.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
ethyl (1R,2R)-2-(2-methoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(14)11-8-10(11)9-6-4-5-7-12(9)15-2/h4-7,10-11H,3,8H2,1-2H3/t10-,11+/m0/s1 |
Clave InChI |
DXSIVBWICLKCAB-WDEREUQCSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2OC |
SMILES canónico |
CCOC(=O)C1CC1C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide](/img/structure/B13356588.png)
![3-{6-[(3-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13356593.png)
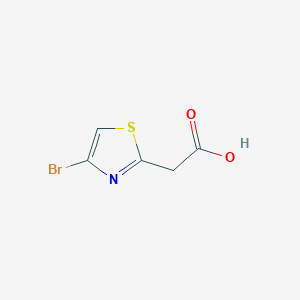


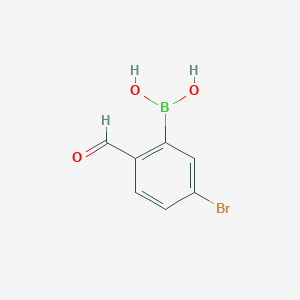
![4-Bromophenyl [3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B13356621.png)
![methyl 3-(5-{2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl}-1H-tetraazol-1-yl)-2-thiophenecarboxylate](/img/structure/B13356622.png)
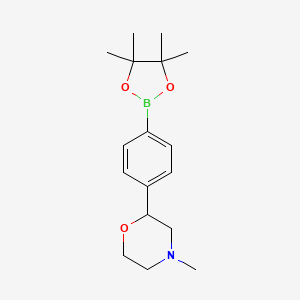
![Tert-butyl 4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B13356650.png)
![3-{2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13356655.png)
